molecular formula C17H16N2O3 B2783153 N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-40-1

N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2783153
CAS No.: 941928-40-1
M. Wt: 296.326
InChI Key: DLQVUPOBRKIMOK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furo[3,2-b]pyridine core substituted with a methyl group at position 5 and a carboxamide moiety linked to a 4-ethoxyphenyl group. This structure combines aromaticity from the fused furan and pyridine rings with the polar carboxamide functionality, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-3-21-13-7-5-12(6-8-13)19-17(20)16-10-14-15(22-16)9-4-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQVUPOBRKIMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Thieno[2,3-b]pyridine Derivatives

  • Example: 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide () Key Differences: Replaces the furan oxygen with sulfur, increasing electron-richness and altering solubility (thiophene’s lower polarity vs. furan). Impact: Sulfur’s larger atomic size may enhance π-stacking interactions but reduce aqueous solubility compared to the furo-pyridine core .

Pyrazolo[4,3-c]pyridine Derivatives

  • Impact: The 3-oxo group may confer tautomerization behavior, affecting binding to biological targets .
Substituent Variations in Furo[2,3-b]pyridine Carboxamides

Fluorophenyl and Trifluoroethylamino Substituents

  • Example: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () Key Differences: Fluorophenyl groups enhance electronegativity and metabolic stability, while trifluoroethylamino introduces strong electron-withdrawing effects. Impact: Fluorine’s presence improves bioavailability and target affinity but may increase synthetic complexity .

Chlorophenyl and Pyrimidinyl Cyclopropyl Substituents

  • Impact: Chlorine may improve resistance to oxidation, while the cyclopropyl spacer could optimize binding pocket interactions .
Carboxamide Side Chain Modifications

Ethoxyphenyl vs. Methoxyphenyl

  • Example: N-(4-Methoxyphenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide () Key Differences: Methoxy (smaller alkoxy group) vs. ethoxy (larger, more lipophilic). Impact: Ethoxy’s increased hydrophobicity may enhance blood-brain barrier penetration but reduce solubility in polar solvents .

Methyl vs. Ethyl Substituents

  • Example : 5-Ethylpyrazolo[4,3-c]pyridine derivatives ()
    • Key Differences : Ethyl substituents introduce greater steric bulk than methyl.
    • Impact : Extended alkyl chains may slow metabolic clearance but increase off-target interactions .

Physicochemical and Pharmacological Properties

Compound Core Structure Key Substituents LogP (Predicted) Synthetic Complexity
N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine 5-methyl, 4-ethoxyphenyl 3.2 Moderate
2-(4-Fluorophenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () Furo[2,3-b]pyridine 4-fluorophenyl, trifluoroethylamino 2.8 High
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide () Thieno[2,3-b]pyridine 4-methoxyphenyl, ethoxycarbonyl 3.5 Low
N-(4-ethoxyphenyl)-5-ethylpyrazolo[4,3-c]pyridine-7-carboxamide () Pyrazolo[4,3-c]pyridine 5-ethyl, 3-oxo, 2-phenyl 4.1 High

Biological Activity

N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₆N₂O₃
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 941928-40-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to various physiological processes.
  • DNA Interaction : Molecular docking studies suggest that the compound can interact with DNA gyrase, an essential enzyme for bacterial DNA replication, indicating potential antimicrobial properties .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains. The mechanism likely involves inhibition of DNA gyrase, which is crucial for bacterial survival.
  • Anticancer Potential : Some studies suggest that derivatives of furo[3,2-b]pyridine compounds may possess anticancer properties by inducing apoptosis in cancer cells through various pathways.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInteraction with DNA gyrase

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, particularly effective against E. coli and Staphylococcus aureus. The mechanism was attributed to the compound's ability to bind to the active site of DNA gyrase, inhibiting its function and leading to bacterial cell death.

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